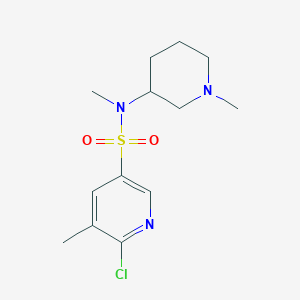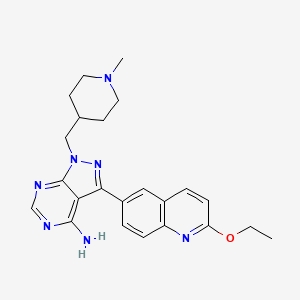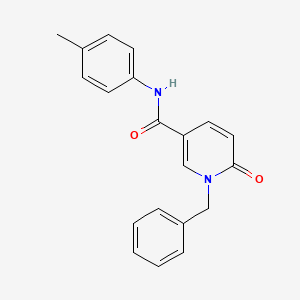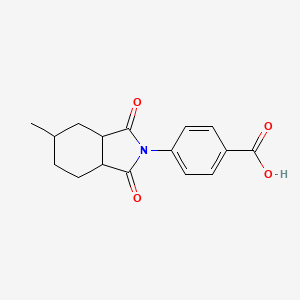![molecular formula C13H17FN2O B2862077 N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 327048-64-6](/img/structure/B2862077.png)
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 . It is used in proteomics research .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carboxamide group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 236.29 g/mol . The InChI code for this compound is 1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H .Applications De Recherche Scientifique
Neurological Applications
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide and its derivatives have shown promising applications in neurological research, particularly in the study of serotonin receptors, which are crucial for understanding various neuropsychiatric disorders. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This study revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of patients, correlating with the worsening of clinical symptoms. Such findings underscore the role of serotonin receptors in neurodegenerative diseases and the potential of this compound derivatives in developing diagnostic and therapeutic strategies (Kepe et al., 2006).
Anticancer Research
In the realm of cancer research, derivatives of this compound have been investigated for their potential as kinase inhibitors. One study discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the compound's promising in vivo efficacy and favorable pharmacokinetic profiles for advancing into clinical trials. This development represents a significant step forward in targeted cancer therapies, providing a foundation for the creation of more effective treatments with fewer side effects (Schroeder et al., 2009).
Anti-angiogenic and DNA Cleavage Activities
Further extending its therapeutic potential, this compound derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. This line of research opens new avenues for cancer treatment, especially in targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).
Antimycobacterial Activity
In the fight against infectious diseases, atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, in particular, was more potent than traditional treatments, indicating the potential of these derivatives in developing new antimycobacterial drugs. Such discoveries are crucial for addressing drug resistance and improving treatment outcomes for tuberculosis (Kumar et al., 2008).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIZCUKFIPVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)


![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone](/img/structure/B2862013.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)
